4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound is characterized by its unique structure, which includes two benzyl groups attached to a biphenyl core with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the acetylation of biphenyl to form 4,4’-diacetyl-biphenyl. This intermediate is then reduced to 4,4’-di-(α-hydroxyethyl)biphenyl using aluminum isopropoxide. The final step involves the dehydration of 4,4’-di-(α-hydroxyethyl)biphenyl to form 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the compound.
Scientific Research Applications
4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The biphenyl core can also interact with hydrophobic regions of biomolecules, influencing their activity .
Comparison with Similar Compounds
- 4,4’-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde
- 4,6-Diphenyl-[1,1’-biphenyl]-2-carbaldehyde
- 4,6-Dimethyl-[1,1’-biphenyl]-2-carbaldehyde
Comparison: The benzyl groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C27H22O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3,5-dibenzyl-2-phenylbenzaldehyde |
InChI |
InChI=1S/C27H22O/c28-20-26-19-23(16-21-10-4-1-5-11-21)18-25(17-22-12-6-2-7-13-22)27(26)24-14-8-3-9-15-24/h1-15,18-20H,16-17H2 |
InChI Key |
IGMWTMRKZIANMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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